

# A Comparative Guide to Lactulose in the Management of Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **lactulose**'s performance against other therapeutic alternatives for Irritable Bowel Syndrome (IBS), supported by available experimental data. While robust randomized controlled trials (RCTs) for **lactulose** in treating global IBS symptoms are limited, substantial evidence exists for its use in managing constipation-predominant IBS (IBS-C) and chronic idiopathic constipation (CIC), a condition with significant symptomatic overlap.

# Data Presentation: Lactulose vs. Alternatives in Chronic Constipation

The following tables summarize quantitative data from comparative studies of **lactulose** and other common treatments for constipation.

Table 1: Lactulose vs. Polyethylene Glycol (PEG) for Chronic Constipation



| Outcome<br>Measure                 | Polyethylene<br>Glycol (PEG) | Lactulose | Conclusion                                            | Citation |
|------------------------------------|------------------------------|-----------|-------------------------------------------------------|----------|
| Stool Frequency<br>per Week        | Superior                     | Inferior  | PEG is more effective in increasing stool frequency.  | [1]      |
| Stool<br>Form/Consistenc<br>y      | Superior                     | Inferior  | PEG leads to better improvement in stool consistency. | [1]      |
| Relief of<br>Abdominal Pain        | Superior                     | Inferior  | PEG provides<br>better relief of<br>abdominal pain.   | [1]      |
| Need for<br>Additional<br>Products | Less Need                    | More Need | Patients on PEG required fewer additional laxatives.  | [1]      |

This data is based on a meta-analysis of ten randomized controlled trials.[1]

Table 2: Lactulose vs. Linaclotide in Functional Dyspepsia and IBS-C Overlap



| Outcome<br>Measure                              | Linaclotide<br>(290 µg once<br>daily) | Lactulose (20<br>mL once daily) | p-value       | Citation |
|-------------------------------------------------|---------------------------------------|---------------------------------|---------------|----------|
| Partial or<br>Complete Relief<br>of GI Symptoms | 87.2% of users                        | 54.2% of users                  | 0.002         | [2]      |
| Improvement in Dyspeptic Symptoms               | Remarkable<br>Improvement             | Less<br>Improvement             | Not specified | [2]      |
| Improvement in Bowel Symptoms                   | Greater Relief                        | Less Relief                     | < 0.05        | [2]      |

This data is from a 4-week randomized controlled trial involving 78 patients.[2]

Table 3: User-Reported Side Effects of Lactulose vs. Lubiprostone

```
| Side Effect | Lactulose (% of reviewers) | Lubiprostone (% of reviewers) | Citation | | --- | --- | --- | Gas | 25.9% | 8.9% |[3] | | Bloating | 11.4% | 14.9% |[3] | | Cramps | 11.4% | 9.6% |[3] | | Diarrhea | 8.9% | 13.1% |[3] | Nausea | 7.6% | 32.3% |[3] |
```

Data is based on user reviews and not from a head-to-head clinical trial.[3]

### **Experimental Protocols**

Detailed methodologies for key experiments cited are provided below to allow for critical evaluation and replication.

Protocol 1: Comparison of **Lactulose** and Polyethylene Glycol for Chronic Constipation (Meta-Analysis)[1]

- Study Design: A systematic review and meta-analysis of randomized controlled trials.
- Search Strategy: MEDLINE, EMBASE, CINAHL, and the Cochrane Central Register of Controlled Trials were searched for all RCTs comparing lactulose and polyethylene glycol in the management of chronic constipation.



- Inclusion Criteria: Included studies were randomized controlled trials comparing lactulose with polyethylene glycol for chronic constipation.
- Data Extraction and Analysis: Data on study methods, participants, interventions, and outcomes were extracted. The data was analyzed using Cochrane Review Manager software (RevMan 5.0). The primary outcome was the frequency of defecation per week (continuous outcome), and secondary outcomes included the use of additional products (dichotomous) and improvement in abdominal pain (score or dichotomized).

Protocol 2: Linaclotide vs. **Lactulose** for Functional Dyspepsia and IBS-C Overlap (Randomized Controlled Trial)[2]

- Study Design: A 4-week, randomized, controlled trial.
- Participants: 78 patients diagnosed with both functional dyspepsia (FD) and constipationpredominant irritable bowel syndrome (IBS-C).
- Intervention: Patients were randomly assigned in a 2:1 ratio to receive either linaclotide 290
  µg once daily or lactulose 20 mL once daily.
- Primary Endpoint: Overall treatment satisfaction, specifically the relief of gastrointestinal (GI) symptoms.
- Secondary Endpoints: Alteration in symptom scores related to both FD and IBS-C, and assessments of psychological well-being.

## **Mandatory Visualization**

Mechanism of Action of Lactulose in the Gastrointestinal Tract

**Lactulose** is a synthetic disaccharide that is not hydrolyzed by human intestinal enzymes and thus reaches the colon unchanged.[4] In the colon, it is metabolized by bacteria into short-chain fatty acids (SCFAs), which have several effects.





Click to download full resolution via product page

Caption: Mechanism of action of **lactulose** in the colon.

Experimental Workflow for a Randomized Controlled Trial Comparing **Lactulose** and an Alternative

The following diagram illustrates a typical workflow for an RCT comparing **lactulose** to another intervention for IBS-C.





Click to download full resolution via product page

Caption: Workflow of a typical randomized controlled trial.



Logical Relationship: Lactulose's Role in the Gut-Brain Axis

**Lactulose** can influence the gut-brain axis through its effects on the gut microbiota and the production of metabolites.





Click to download full resolution via product page

Caption: **Lactulose**'s influence on the gut-brain axis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lactulose versus Polyethylene Glycol for Chronic Constipation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linaclotide relieves overlapping FD and IBS-C symptoms better than lactulose :- Medznat [medznat.com.ua]
- 3. drugs.com [drugs.com]
- 4. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [A Comparative Guide to Lactulose in the Management of Irritable Bowel Syndrome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674317#a-randomized-controlled-trial-of-lactulose-in-irritable-bowel-syndrome]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com